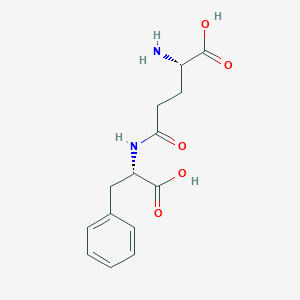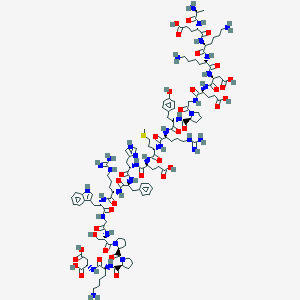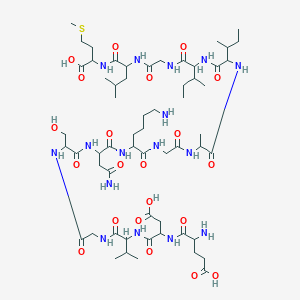
异蛙素
描述
Xenopsin is a type of opsin, a light-sensitive protein found in the photoreceptor cells of many organisms . It is known to be present in the eyes of protostomes and is believed to play a significant role in many protostome eyes .
Molecular Structure Analysis
The molecular structure of Xenopsin is complex. It has been found to enter cilia in the eye of the larval bryozoan Tricellaria inopinata . It is also co-expressed with rhabdomeric-opsin in eye photoreceptor cells bearing both microvilli and cilia .
Chemical Reactions Analysis
Xenopsin is involved in light-dependent chemical reactions in photoreceptor cells . It is known to signal via a Gαi signal transduction cascade .
Physical And Chemical Properties Analysis
Xenopsin has a molecular formula of C47H73N13O10 and a molecular weight of 980.2 g/mol . It is a natural product found in Xenopus laevis .
科学研究应用
小鸡的促食欲因子
异蛙素 (XPN) 是一种从蛙皮中提取的肽,在小鸡中作为促食欲因子发挥作用。研究表明,接受中枢 XPN 注射的小鸡食物摄入量增加,而饮水量不受影响。这种作用是由下丘脑外侧介导的,并涉及促黑素皮质激素 mRNA 的增加。该研究表明 XPN 在调节鸟类的食欲和食物摄入行为中具有潜在作用(McConn 等人,2015)。
在感光中的作用
异蛙素参与感光,即光在眼睛中转化为电信号的过程。在扁形动物中,异蛙素在脑周围的视外细胞和幼虫的眼睛中表达,表明其在光检测中的作用,并可能影响我们对视蛋白进化和感光细胞类型的理解(Rawlinson 等人,2019)。
抗菌特性
对包括非洲爪蟾在内的蛙皮分泌物的肽组学分析鉴定了异蛙素前体片段 (XPF) 肽。这些肽表现出抗菌特性,特别是对金黄色葡萄球菌和大肠杆菌,突出了它们在开发新型抗菌剂中的潜力(Conlon 等人,2014)。
对感光细胞进化见解
异蛙素和杆状视蛋白在软体动物幼虫眼睛中的共表达为感光细胞的进化和组织提供了新的见解。这种在同时具有微绒毛和纤毛的细胞中的共表达表明双侧动物眼睛感光细胞的复杂进化(Vöcking 等人,2017)。
刺激胰岛素和胰高血糖素分泌
与异蛙素相关的肽异肽已显示可刺激灌流大鼠胰腺中的胰岛素和胰高血糖素分泌。这一发现意义重大,因为它表明异肽对胰腺 B 细胞和 A 细胞有直接影响,这可能对理解代谢疾病及其治疗有影响(Silvestre 等人,2003)。
与多囊卵巢综合征 (PCOS) 的关系
一项研究将异蛙素水平升高与多囊卵巢综合征 (PCOS) 联系起来,表明异蛙素在该病的病理生理中具有潜在作用。这种关联表明异蛙素可能是 PCOS 的生物标志物或在 PCOS 的发展中发挥作用(Jasim 和 Alkareem,2021)。
未来方向
Future research on Xenopsin could focus on its spatiotemporal expression patterns across life stages in bivalves . Understanding the role of Xenopsin in the detection of environmental cues that play a pivotal role in the settlement process of marine organisms could also be a promising area of study .
作用机制
Target of Action
Xenopsin is a type of opsin, a light-sensitive protein found in photoreceptor cells. It is primarily targeted in the photoreceptor cells of many protostomes . These photoreceptor cells are often classified into two types: microvillar cells with rhabdomeric opsin and ciliary cells with ciliary opsin . Xenopsin has been found to be co-expressed with rhabdomeric-opsin in eye photoreceptor cells bearing both microvilli and cilia .
Mode of Action
Xenopsin, like c-opsin, enters cilia . In protostomes, it is employed in purely ciliary photoreceptor cells (PRCs) and found co-expressed with r-opsin in microvillar PRCs that also have ciliary structures . The first type of PRCs in many protostomes was shown to depolarize in response to light and to employ rhabdomeric opsin (r-opsin) as a visual pigment, which signals via the Gα q mediated IP3 cascade opening TRP ion channels in the PRC membrane .
Biochemical Pathways
The biochemical pathways of xenopsin involve complex G protein signaling pathways . Gq-coupled rhodopsin and xenopsin exhibit maximum sensitivity at 456 and 475 nm, respectively . Notably, in vitro experiments revealed that Go alpha was activated by all four visual opsins, in contrast to the specific activation of Gq alpha by Gq-coupled rhodopsin .
Pharmacokinetics
It is known that xenopsin is a blue-sensitive opsin with a maximum sensitivity at 475 nm .
Result of Action
The result of xenopsin action is primarily the triggering of phototaxis . Phototaxis is a kind of movement that occurs when a whole organism moves towards or away from the stimulus of light. This is a crucial function for many organisms, aiding in survival behaviors such as finding food or evading predators.
Action Environment
The action environment of xenopsin is primarily within the photoreceptor cells of the eyes of protostomes . The presence of xenopsin in eyes of even different design might be due to a common origin and initial employment of this protein in a highly plastic photoreceptor cell type of mixed microvillar/ciliary organization .
生化分析
Biochemical Properties
Xenopsin interacts with various biomolecules, including G protein-coupled receptors and chromophore retinal . It exhibits maximum sensitivity at approximately 475 nm . Notably, in vitro experiments have revealed that Go alpha, a G protein subunit, is activated by xenopsin .
Cellular Effects
Xenopsin has been found to be expressed in ciliary cells of eyes in the larva, and in extraocular cells around the brain in the adult . It is also co-expressed with rhabdomeric-opsin in eye photoreceptor cells bearing both microvilli and cilia . These findings suggest that xenopsin may play a significant role in ocular photoreception .
Molecular Mechanism
Xenopsin exerts its effects at the molecular level through various mechanisms. It is known to regulate cAMP signaling . Furthermore, it has been shown to activate Go alpha, suggesting that the eye photoreceptor uses complex G protein signaling pathways .
Metabolic Pathways
Xenopsin is involved in the G protein-coupled receptor signaling pathway . Detailed information about its interaction with enzymes or cofactors, and its effects on metabolic flux or metabolite levels, is not yet available.
Transport and Distribution
Xenopsin enters cilia in the eye of the larval bryozoan Tricellaria inopinata and triggers phototaxis . It is also co-expressed with rhabdomeric-opsin in eye photoreceptor cells bearing both microvilli and cilia .
Subcellular Localization
Xenopsin is localized in the cilia of photoreceptor cells . It has been shown to enter cilia in the eye of the larval bryozoan Tricellaria inopinata .
属性
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H73N13O10/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51)/t27-,31-,32-,33-,34-,35-,36-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZLRNZUCNGJQY-KITDWFFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H73N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
980.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









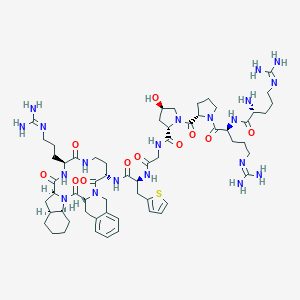
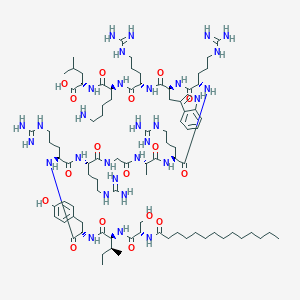
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B549517.png)
